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Gamma-nonalactone

flavor chemistry chiral analysis wine aroma

Gamma-nonalactone (γ-nonalactone, CAS 104-61-0) is a saturated aliphatic γ-lactone with a nine‑carbon chain, widely employed as a flavor and fragrance agent for its creamy, coconut‑like aroma. It belongs to the 4‑alkyl‑substituted γ‑lactone series (C8–C12) that are key contributors to the flavor of fruits, wines, and dairy products.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 104-61-0
Cat. No. B146572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGamma-nonalactone
CAS104-61-0
SynonymsDihydro-5-pentyl-2(3H)-furanone;  4-Hydroxynonanoic Acid γ-Lactone;  (RS)-γ-Nonalactone;  (±)-4-n-Pentylbutyrolactone;  (±)-γ-Nonalactone;  4-Hydroxynonanoic Acid Lactone;  4-Nonanolide;  4-Pentyl-butanolide;  4-Pentylbutan-4-olide;  5-Pentyldihydro-2(3H)-fur
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(=O)O1
InChIInChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3
InChIKeyOALYTRUKMRCXNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1201 mg/L at 25 °C (est)
Soluble in alcohol, most fixed oils, propylene glycol;  1:1 in 60% alcohol
Soluble in five volumes of 50% alcohol;  soluble in most fixed oils and mineral oil;  practically insoluble in glycerol
soluble in alcohol, most fixed oils and propylene glycol;  insoluble in water
1 ml in 5 ml 60% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Nonalactone (CAS 104-61-0) Procurement Guide: A C9 γ-Lactone with Differentiated Physicochemical, Sensory, and Biological Profiles


Gamma-nonalactone (γ-nonalactone, CAS 104-61-0) is a saturated aliphatic γ-lactone with a nine‑carbon chain, widely employed as a flavor and fragrance agent for its creamy, coconut‑like aroma [1]. It belongs to the 4‑alkyl‑substituted γ‑lactone series (C8–C12) that are key contributors to the flavor of fruits, wines, and dairy products [2]. Chemically, it is a cyclic ester (dihydro‑5‑pentyl‑2(3H)‑furanone) with a molecular weight of 156.22 g/mol, moderate hydrophilicity (water solubility 9.22 g/L at 25 °C), and intermediate volatility (vapor pressure 0.00858 mmHg at 25 °C) .

Why Gamma-Nonalactone Cannot Be Directly Substituted by Other γ-Lactones in Scientific or Industrial Applications


Gamma-lactones (C8–C12) are often treated as interchangeable coconut/peach aroma chemicals, but their physicochemical, sensory, and biological properties diverge systematically with chain length and stereochemistry [1]. Gamma-nonalactone occupies a specific intermediate position: its odd carbon number (C9) distinguishes it from the even‑chain lactones that dominate biotechnological production routes, making natural‑grade material reliant on specialized microbial or lipoxygenation processes [2]. Moreover, the (R)‑ and (S)‑enantiomers exhibit a 3.1‑fold difference in odor detection threshold, a phenomenon not observed for all γ‑lactones, meaning that racemic substitution fails to replicate sensory impact [1]. Differences in water solubility, vapor pressure, and loading capacity in colloidal delivery systems further preclude simple one‑to‑one replacement. The quantitative evidence below details exactly where γ‑nonalactone diverges from its closest structural analogs.

Gamma-Nonalactone Quantitative Differentiation Guide: Head-to-Head Evidence vs. Closest Analogs


Enantiomer-Specific Odor Detection Thresholds in Red Wine: (S)-γ-Nonalactone Is 3.1× More Potent than (R)-γ-Nonalactone and Differs Sharply from Other γ-Lactones

In a direct head-to-head study, all eight enantiomers of γ-octalactone (C8), γ-nonalactone (C9), γ-decalactone (C10), and γ-dodecalactone (C12) were synthesized and their aroma detection thresholds (best estimate threshold, BET) measured in a dry red wine matrix using ASTM method E679 with 25 panelists [1]. γ-Nonalactone displayed the largest inter-enantiomer threshold ratio among the four lactones: (R)-γ-nonalactone BET = 284 µg/L (95% CI 185–384) vs. (S)-γ-nonalactone BET = 91 µg/L (95% CI 61–121), a 3.1‑fold potency advantage for the (S)-form. By contrast, (R)-γ-decalactone (33 µg/L) and (S)-γ-decalactone (47 µg/L) showed no statistically significant enantiomer difference, while (R)-γ-octalactone (238 µg/L) and (R)-γ-dodecalactone (8 µg/L) established the range extremes [1].

flavor chemistry chiral analysis wine aroma

Cubosome Loading Capacity: γ-Nonalactone Accommodates Up to 20 wt% in Monolinolein Cubic Phases vs. <15 wt% for γ-Decalactone

In a comparative study of γ-lactone incorporation into monolinolein/water liquid crystalline particles stabilized by Pluronic F127, γ-nonalactone could be loaded into bicontinuous cubic (V2) cubosomes at up to 20 wt% while maintaining the cubic phase [1]. Under identical conditions, γ-decalactone permitted loading below 15 wt% and induced a transition to an inverted hexagonal (H2) phase, representing a classical oily additive behavior. The ternary phase diagram of monolinolein/water/γ-nonalactone revealed a wide cubic V2 region and, notably, no inverted hexagonal phase, indicating that γ-nonalactone is accommodated within the lipid bilayer without disrupting curvature to the extent observed with γ-decalactone [1].

colloid chemistry flavor encapsulation controlled release

TRPV1 Bimodal Modulation: γ-Nonalactone Acts as Both Agonist and Antagonist of the Capsaicin Receptor, Unlike Structurally Related Lactones

In a study using HEK293 cells expressing human TRPV1 and TRPA1, γ-nonalactone showed a unique concentration‑dependent bimodal behavior at TRPV1, functioning as an agonist at lower concentrations and as an antagonist at higher concentrations [1]. This dual agonist/antagonist profile was not reported for the comparators: γ-octalactone and δ-nonalactone activated only TRPA1 and did not exhibit the same TRPV1 bimodal modulation; δ-dodecalactone acted solely as a TRPA1 antagonist [1]. The dose–response relationship of capsaicin and γ-nonalactone co‑application confirmed that γ-nonalactone can either enhance or suppress capsaicin‑mediated TRPV1 responses depending on its concentration [1].

sensory biology chemesthesis ion channel pharmacology

Water Solubility: γ-Nonalactone (9.22 g/L at 25 °C) Is 7.3-Fold More Soluble than γ-Decalactone (1.26 g/L)

Experimentally determined water solubility values reveal a pronounced difference between γ-nonalactone and its C10 analog. γ-Nonalactone exhibits water solubility of 9.22 g/L at 25 °C, whereas γ-decalactone is reported at 1.26 g/L at 20–25 °C, representing a 7.3‑fold difference . γ-Octalactone (C8) shows intermediate solubility values ranging from 3.6 to 8.1 g/L depending on the source [1]. This trend reflects the increasing hydrophobicity with chain elongation (logP values: γ-octalactone ~1.6, γ-nonalactone ~2.5, γ-decalactone ~3.0) and has direct implications for partitioning behavior in multiphase food and fragrance systems.

formulation science food chemistry physicochemical properties

Vapor Pressure Ranking: γ-Nonalactone (0.00858 mmHg) Occupies an Intermediate Volatility Position Between γ-Octalactone (0.0408 mmHg) and γ-Decalactone (0.00512 mmHg)

Vapor pressure at 25 °C, a key determinant of headspace concentration and aroma release kinetics, was compared across the C8–C10 γ-lactone series using supplier technical data . γ-Nonalactone exhibits a vapor pressure of 0.00858 mmHg, which is approximately 4.8‑fold lower than γ-octalactone (0.0408 mmHg) and 1.7‑fold higher than γ-decalactone (0.00512 mmHg). This places γ-nonalactone at a midpoint that delivers a balanced release profile—less top‑note volatility than the C8 analog, yet less retentive than the C10 analog—making it suitable for mid‑note fragrance construction.

volatility headspace analysis fragrance formulation

Gamma-Nonalactone: Evidence-Backed Application Scenarios for Scientific Selection and Procurement


Chiral-Specific Flavor Design in Wine and Beverage Products

The 3.1‑fold odor potency difference between (S)- and (R)-γ-nonalactone [1] means that wine and beverage formulators can modulate coconut/creamy character by specifying the enantiomeric ratio of their γ-nonalactone supply. Since (R)-γ-nonalactone predominates naturally in red wines (~62% R) [1], procurement of enantiomerically characterized material enables precise reproduction of authentic wine profiles or, conversely, deliberate sensory intensification by enriching the (S)-form.

High-Payload Flavor Encapsulation in Lipid-Based Delivery Systems

The ability to load γ-nonalactone up to 20 wt% into monolinolein cubosomes without phase destabilization, compared to <15 wt% for γ-decalactone [2], makes it the preferred γ-lactone for developing high‑payload lipidic nanocarriers. This is directly relevant to manufacturers of encapsulated flavors seeking to maximize active content per unit mass of carrier, reducing excipient costs and minimizing the sensory impact of the delivery matrix in final products.

Pungency-Modulating Flavor Ingredients for Savory and Spicy Food Products

γ-Nonalactone's unique concentration‑dependent bimodal modulation of TRPV1—acting as an agonist at low doses and an antagonist at higher doses [3]—provides a functional basis for its use in savory flavor formulations where controlled pungency is desired. Unlike γ-octalactone or δ-nonalactone, which activate TRPA1 but lack this TRPV1 bimodality, γ-nonalactone can be dosed to either enhance or suppress the burning sensation of capsaicin‑containing spice blends.

Aqueous-Phase Flavor Formulations Without Co-Solvents

With water solubility of 9.22 g/L—7.3‑fold higher than γ-decalactone —γ-nonalactone is preferentially selected for clear, water‑based flavor systems (e.g., ready‑to‑drink beverages, flavored waters, dairy emulsions) where higher‑chain lactones would require alcohol, propylene glycol, or surfactant solubilization that may be undesirable for clean‑label or cost reasons.

Technical Documentation Hub

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